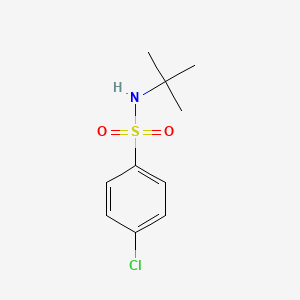
N-tert-butyl-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-tert-butyl-4-chlorobenzenesulfonamide, also known as Chloro-N-(tert-butyl)benzenesulfonamide or CBBS, is a chemical compound that has been extensively used in scientific research. It is a sulfonamide derivative that has various applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
CBBS has been widely used in scientific research for various applications. It has been used as a reagent in the synthesis of various bioactive molecules such as sulfonamide-based inhibitors of carbonic anhydrase. CBBS has also been used as a protecting group for amines in peptide synthesis. In addition, CBBS has been used as a probe to study the binding of small molecules to proteins.
Mécanisme D'action
The mechanism of action of CBBS is not well understood. However, it has been reported that CBBS can inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. CBBS has also been reported to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression.
Biochemical and Physiological Effects
CBBS has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. CBBS has also been shown to have anti-inflammatory and analgesic effects in animal models. In addition, CBBS has been reported to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
CBBS has several advantages for lab experiments. It is a cost-effective compound that is easy to synthesize and purify. CBBS has also been shown to have low toxicity in animal models, making it a safe compound for research purposes. However, CBBS has some limitations for lab experiments. It has poor solubility in water, which can limit its use in aqueous environments. CBBS also has low stability in acidic conditions, which can limit its use in acidic environments.
Orientations Futures
There are several future directions for research on CBBS. One direction is to further explore its mechanism of action, particularly its interactions with carbonic anhydrase and histone deacetylases. Another direction is to investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. Additionally, there is a need to develop new synthetic methods for CBBS that can improve its solubility and stability in different environments.
Conclusion
In conclusion, N-tert-butyl-4-chlorobenzenesulfonamide is a chemical compound that has various applications in scientific research. It is easy to synthesize and purify, and has been shown to have low toxicity in animal models. CBBS has been used as a reagent in the synthesis of bioactive molecules, a protecting group for amines in peptide synthesis, and a probe to study the binding of small molecules to proteins. CBBS has also been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, anti-inflammatory and analgesic effects, and neuroprotective effects. Future research on CBBS should focus on further exploring its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of CBBS involves the reaction of tert-butylamine with p-chlorobenzenesulfonyl chloride. The reaction takes place in a solvent such as dichloromethane, and the product is obtained after purification by column chromatography. The yield of the product is typically high, making it a cost-effective compound for research purposes.
Propriétés
IUPAC Name |
N-tert-butyl-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNO2S/c1-10(2,3)12-15(13,14)9-6-4-8(11)5-7-9/h4-7,12H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWNQIVRQNFWHJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-chlorobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

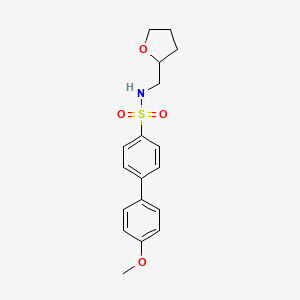

![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2565696.png)
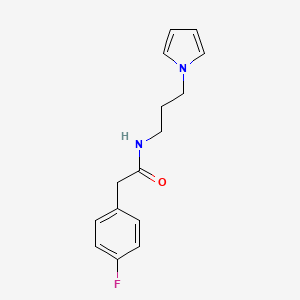
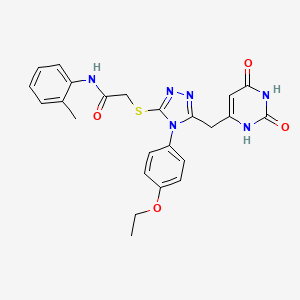
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(((3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one](/img/structure/B2565704.png)
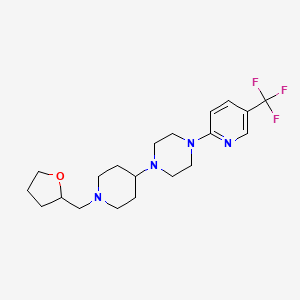


![4-(3-ethoxypropyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2565710.png)

![N1-(4-fluorophenethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2565715.png)
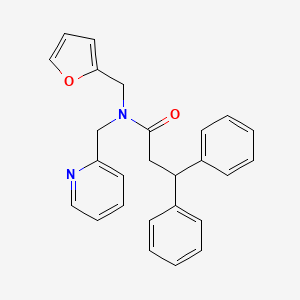
![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)